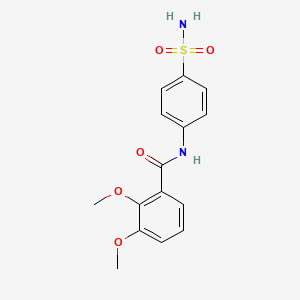

2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide

描述

属性

IUPAC Name |

2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-21-13-5-3-4-12(14(13)22-2)15(18)17-10-6-8-11(9-7-10)23(16,19)20/h3-9H,1-2H3,(H,17,18)(H2,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYMZEGLWAFVEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 4-aminobenzenesulfonamide. The reaction is facilitated by the use of peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond . The reaction conditions often include the use of an organic solvent like dichloromethane and a base such as triethylamine to neutralize the reaction mixture. The product is then purified using techniques like recrystallization or column chromatography.

化学反应分析

2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

科学研究应用

Medicinal Chemistry

Antibacterial Properties

The sulfonamide group in 2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide is known for its ability to inhibit bacterial growth. This compound mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thus inhibiting folic acid synthesis in bacteria. This mechanism is crucial for the development of antibacterial agents targeting various bacterial infections .

Anticancer Research

Recent studies have highlighted the potential of this compound in anticancer therapy. It has been evaluated for its effects on carbonic anhydrases (CAs) IX and XII, which are involved in tumor survival under hypoxic conditions. Inhibitors of these enzymes are being explored as therapeutic agents in cancer treatment . The structural modifications of the compound can enhance its efficacy against specific cancer types, making it a candidate for further drug development.

Biological Studies

Oxidative Stress and Antioxidant Properties

this compound has been investigated for its antioxidant properties. Research indicates that compounds with similar structures can mitigate oxidative stress, potentially leading to therapeutic applications in diseases associated with oxidative damage .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of benzamide derivatives. Compounds like this compound may offer protective benefits against neurodegenerative diseases by modulating neurotransmitter systems or reducing neuroinflammation .

Synthetic Chemistry

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from substituted benzamides and sulfonamides. Common methods include the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and solvents like tetrahydrofuran to facilitate the reaction .

Characterization Techniques

After synthesis, characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the compound. These techniques are essential for ensuring that the synthesized product meets the required standards for research applications .

Case Studies

作用机制

The mechanism of action of 2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes. The compound’s sulfonamide group is crucial for its binding affinity and inhibitory activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .

相似化合物的比较

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Pharmacological and Functional Comparisons

- Dopamine Receptor Affinity: The brominated analog (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide exhibits nanomolar affinity for dopamine D2 receptors (Ki < 1 nM), making it a potent antipsychotic candidate . MBP (2,3-dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide) demonstrates selectivity for D2 receptors in heteromeric complexes, highlighting the role of fluorinated arylalkyl groups in enhancing receptor binding .

- Enzyme Inhibition: The sulfamoylphenyl group in this compound aligns with known CA inhibitors, such as N-(1-oxo-1-((4-sulfamoylphenyl)amino)propan-2-yl)benzamide, which inhibits CA-mediated CO2 hydration . The dimethylphenyl analog 2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide shows urease inhibition, indicating that substitution patterns (methyl vs. methoxy) influence target selectivity .

Physicochemical Properties

- Melting Points : The dimethylphenyl analog (173–175°C) has a significantly lower melting point than sulfamoylphenyl-benzamide derivatives (e.g., 240–268°C for compounds in ), likely due to reduced crystallinity from methyl groups versus polar sulfonamides.

- Solubility : Thiazole-containing analogs (e.g., 3,4-Dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide ) may exhibit enhanced solubility in polar solvents due to the heterocyclic sulfamoyl group .

生物活性

2,3-Dimethoxy-N-(4-sulfamoylphenyl)benzamide (CAS No. 887201-41-4) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes and its cytotoxic effects against various cancer cell lines. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.

Chemical Structure and Properties

The chemical structure of this compound features a benzamide core with two methoxy groups at the 2 and 3 positions and a sulfonamide group attached to a phenyl ring. This configuration is significant for its interaction with biological targets.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes. Notably, it has been studied as a potent inhibitor of human carbonic anhydrase II (CA-II), an enzyme implicated in various physiological processes including acid-base balance and carbon dioxide transport.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against CA-II, with IC50 values comparable to established inhibitors like acetazolamide. The inhibition mechanism appears to be competitive, where the compound binds to the active site of the enzyme, preventing substrate access .

Cytotoxicity and Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results indicated that the compound induces cell death in a dose-dependent manner. Key findings include:

- Cell Lines Tested : Mouse fibroblast cell line (3T3), human breast cancer cells (MCF-7), and others.

- Cytotoxicity Results : The compound displayed IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency against these cancer types .

Case Studies

- Study on Human Erythrocyte CA-II : In a study examining enzyme kinetics, this compound was incubated with purified human erythrocyte CA-II. The rate of product formation was measured spectrophotometrically, demonstrating effective inhibition .

- Cytotoxicity in Cancer Models : A series of experiments involving various concentrations of the compound showed significant reductions in cell viability in MCF-7 cells after 48 hours of treatment. The study highlighted the potential for this compound as part of a therapeutic strategy against breast cancer .

Data Summary

| Parameter | Value |

|---|---|

| CAS Number | 887201-41-4 |

| Molecular Formula | C15H16N2O4S |

| IC50 against CA-II | Comparable to acetazolamide |

| Cytotoxicity IC50 (MCF-7 cells) | 10 - 25 µM |

| Cell Lines Tested | 3T3, MCF-7 |

常见问题

Q. What are the standard synthesis protocols for 2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide and its derivatives?

Methodological Answer: A general synthesis approach involves coupling substituted benzoyl chlorides with 4-sulfamoylaniline derivatives. For example:

- Dissolve 4-sulfamoylaniline (0.001 mol) in absolute ethanol, add glacial acetic acid (5 drops) as a catalyst, and react with 2,3-dimethoxybenzoyl chloride (0.001 mol) under reflux for 4–6 hours .

- Purify the crude product via recrystallization (ethanol/water) or column chromatography. Yields typically range from 70% to 86%, depending on substituents .

- Key intermediates (e.g., methoxy-substituted benzoic acids) can be synthesized via Friedel-Crafts acylation or demethylation of protected precursors .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of methoxy and sulfamoyl groups. For example, aromatic protons appear at δ 7.53–7.98 ppm, while sulfonamide NH signals resonate at δ 11.70–12.72 ppm .

- IR Spectroscopy : Detect carbonyl (C=O, ~1638 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., HRMS [M-H]⁻ at m/z 334.0330) .

- Elemental Analysis : Verify purity (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What in vitro assays are used for initial biological screening of this compound?

Methodological Answer:

- Tubulin Polymerization Inhibition : Monitor absorbance at 340 nm in porcine brain tubulin extracts; IC₅₀ values <1 µM indicate potent activity .

- Dopamine Receptor Binding : Radioligand displacement assays (e.g., [³H]spiperone for D2 receptors). Competitive binding curves determine Kᵢ values .

- Cellular Toxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How do structural modifications influence selectivity for dopamine D2 vs. D3 receptors?

Methodological Answer:

- Methoxy Orientation : Substituents at the 2- and 3-positions on the benzamide ring modulate receptor affinity. Coplanar methoxy groups enhance D2 binding via intramolecular H-bonding, while perpendicular orientations favor D3 .

- Stereoelectronic Tuning : Replace 5-bromo substituents with electron-withdrawing groups (e.g., -CF₃) to improve lipophilicity and blood-brain barrier penetration .

- Comparative SAR : Salicylamide derivatives (2-hydroxy-3-methoxy) show higher D2 affinity than benzamides, but increased extrapyramidal side effects .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life, metabolic stability (e.g., liver microsome assays), and brain-to-plasma ratios in rodent models .

- Metabolite Identification : LC-MS/MS analysis of blood samples to detect inactive metabolites (e.g., demethylated or glucuronidated derivatives) .

- Behavioral Studies : Use apomorphine-induced hyperactivity tests in rats to correlate receptor occupancy with antipsychotic activity .

Q. What mechanistic insights explain divergent C-H functionalization pathways in copper-mediated reactions?

Methodological Answer:

- Organometallic vs. SET Mechanisms : Under basic conditions, directed C-H methoxylation occurs via Cu(II)-mediated cyclometalation. Under acidic conditions, nondirected chlorination proceeds through single-electron transfer (SET) pathways .

- Computational Validation : Density Functional Theory (DFT) calculates transition-state energies to confirm preferred pathways (e.g., ΔG‡ for C-H activation vs. radical formation) .

Q. What strategies optimize pharmacokinetics for CNS-targeted applications?

Methodological Answer:

- LogP Optimization : Introduce fluoropropyl chains (e.g., 5-(3-fluoropropyl)) to balance lipophilicity (LogP ~2.5–3.0) and solubility .

- Prodrug Design : Mask polar sulfamoyl groups as esters or carbamates to enhance oral bioavailability .

- Micro-PET Imaging : Use ¹⁸F-labeled analogs (e.g., [¹⁸F]fallypride) to quantify brain receptor occupancy and distribution kinetics .

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。